WNK-IN-11-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

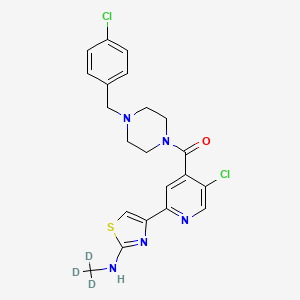

Molecular Formula |

C21H21Cl2N5OS |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-chloro-2-[2-(trideuteriomethylamino)-1,3-thiazol-4-yl]-4-pyridinyl]methanone |

InChI |

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3 |

InChI Key |

MVXAYIXYYOVALX-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Delving into the Allosteric Inhibition of WNK Kinases: A Technical Guide to WNK-IN-11-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of allosteric inhibition of With-No-Lysine (WNK) kinases by WNK-IN-11-d3, a potent and selective deuterated inhibitor. WNK kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure, making them attractive therapeutic targets for hypertension and other related disorders.[1][2][3] this compound, an orally active compound, represents a significant advancement in the development of selective WNK inhibitors.[4]

The WNK Signaling Pathway: A Brief Overview

The WNK signaling cascade is a key regulator of ion transport in the kidney and other tissues. WNK kinases, of which there are four isoforms (WNK1, WNK2, WNK3, and WNK4), act as upstream regulators of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[5][6] Upon activation, WNK kinases phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-2Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC).[5][6] This intricate signaling network plays a vital role in maintaining cellular volume and electrolyte balance.

The Allosteric Advantage: Why Target a Non-Conserved Site?

Traditional kinase inhibitors often target the highly conserved ATP-binding pocket. This can lead to off-target effects and a lack of selectivity between different kinase isoforms. Allosteric inhibitors, such as this compound, offer a compelling alternative by binding to a less conserved site on the kinase, known as an allosteric site.[7] This approach can achieve greater selectivity and may be more effective in the presence of high intracellular ATP concentrations.[7] The discovery of allosteric WNK inhibitors was facilitated by high-throughput screening campaigns conducted at high ATP concentrations, a strategy designed to identify compounds that do not compete with ATP for binding.[7]

Mechanism of Allosteric Inhibition by this compound

This compound exerts its inhibitory effect through a sophisticated allosteric mechanism that induces a non-functional conformation of the WNK kinase. While the precise binding site of this compound on WNK1 has not been definitively elucidated in the available literature, insights can be drawn from the crystal structure of WNK1 in complex with a similar allosteric inhibitor (PDB: 5WE8). This structure reveals a binding pocket distinct from the ATP-binding site.

Binding of the allosteric inhibitor to this pocket triggers a cascade of conformational changes within the kinase domain. A key event in this process is the outward movement of the αC-helix, a critical regulatory element in many kinases. This displacement disrupts a crucial salt bridge between two conserved residues, Glu268 and R348, which is essential for maintaining the active conformation of the kinase. The disruption of this salt bridge renders the kinase domain inactive. This inactive state is further characterized by an open catalytic cleft between the N- and C-lobes of the kinase domain.

Quantitative Data on WNK-IN-11

WNK-IN-11 demonstrates high potency and selectivity for WNK1. The deuterated form, this compound, was developed to improve pharmacokinetic properties.

| Parameter | WNK1 | WNK2 | WNK4 | Cellular OSR1 Phosphorylation | Reference |

| IC50 | 4 nM | 228 nM | ~4000 nM | <2 µM | [8][9][10] |

| Selectivity vs WNK1 | - | 57-fold | ~1000-fold | - | [8][9] |

Experimental Protocols

The characterization of this compound and other WNK inhibitors relies on a suite of biochemical and cellular assays. Below are outlines of key experimental methodologies.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to WNK kinases.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibitor binding disrupts this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, fluorescent tracer, and the WNK kinase.

-

Compound Plating: Serially dilute the test compound (e.g., this compound) in an appropriate solvent and add to the assay plate.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the WNK kinase and the europium-labeled antibody to the wells containing the test compound.

-

Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the results against the inhibitor concentration to determine the IC50 value.

Microfluidic Mobility Shift Assay (MMSA)

MMSA is a sensitive method to measure kinase activity by detecting the phosphorylation of a substrate peptide.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The phosphorylated product has a different charge and/or size compared to the unphosphorylated substrate, leading to a change in its electrophoretic mobility. This mobility shift is detected and quantified.

Methodology:

-

Reaction Setup: In a microplate, combine the WNK kinase, a fluorescently labeled substrate peptide (e.g., a fragment of OSR1), ATP, and the test inhibitor in a reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature to allow for enzymatic phosphorylation.

-

Sample Analysis: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

-

Detection: The separated fluorescent substrate and product are detected as they pass a detector.

-

Data Analysis: The extent of phosphorylation is determined by quantifying the peak areas of the substrate and product. Inhibition is calculated by comparing the phosphorylation in the presence of the inhibitor to a control reaction.

Cellular OSR1 Phosphorylation Assay

This assay assesses the ability of a WNK inhibitor to block the WNK signaling pathway within a cellular context.

Principle: Cells are treated with the WNK inhibitor, and the phosphorylation status of OSR1, a direct downstream target of WNK kinases, is measured, typically by immunoblotting.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a kidney cell line) and treat with various concentrations of the WNK inhibitor for a specified period.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Immunoblotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated OSR1 (p-OSR1).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensity for p-OSR1 and normalize it to a loading control (e.g., total OSR1 or a housekeeping protein like GAPDH). Plot the normalized p-OSR1 levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of WNK kinases with a well-defined mechanism of action that involves inducing a non-functional conformational state. Its favorable selectivity profile, attributed to its binding at a non-conserved allosteric site, makes it a valuable tool for studying WNK biology and a promising candidate for the development of novel antihypertensive therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other WNK inhibitors.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Water and chloride as allosteric inhibitors in WNK kinase osmosensing [elifesciences.org]

- 6. Microfluidic Mobility Shift Assay for Real-Time Analysis of Peptide N-Palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. WNK Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]

The Role of Deuteration in Enhancing the Pharmacokinetic Profile of WNK-IN-11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of WNK-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, and its deuterated analog, WNK-IN-11-d3. The strategic incorporation of deuterium in this compound significantly improves its pharmacokinetic properties, offering a compelling case study in the application of the kinetic isotope effect in drug development. This document details the underlying science, presents comparative quantitative data, outlines experimental methodologies, and visualizes key pathways and processes.

Introduction to WNK Kinases and their Inhibition

With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a pivotal role in regulating ion homeostasis and blood pressure.[1][2][3] The WNK signaling pathway, a critical regulator of electrolyte balance in the kidneys, involves the phosphorylation and activation of downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[1][2][3] These, in turn, phosphorylate and modulate the activity of ion cotransporters such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[1][3] Dysregulation of the WNK pathway is implicated in familial hyperkalemic hypertension (Gordon's syndrome), making WNK kinases a promising therapeutic target for hypertension and other cardiovascular diseases.[1][3]

WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of WNK kinases, demonstrating an IC50 of 4 nM for WNK1.[4][5][6] Its allosteric mechanism of action, binding outside the highly conserved ATP-binding pocket, contributes to its high selectivity.[6][7]

The Scientific Rationale for Deuteration: The Kinetic Isotope Effect

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often a rate-limiting step in the metabolism of drugs by cytochrome P450 (CYP450) enzymes.[2][8] By replacing hydrogen with deuterium at a site of metabolic oxidation, the rate of this metabolic process can be significantly reduced. This phenomenon is known as the kinetic isotope effect.[2][8] Slower metabolism can lead to a more favorable pharmacokinetic profile, including reduced clearance, longer half-life, and increased overall drug exposure (bioavailability).[8][9]

In the case of this compound, deuterium atoms are strategically placed on the methyl group attached to the amino-thiazole ring. This specific site of deuteration is intended to hinder oxidative metabolism by CYP450 enzymes.

Comparative Quantitative Data: WNK-IN-11 vs. This compound

The strategic deuteration of WNK-IN-11 results in a markedly improved pharmacokinetic profile in preclinical studies. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Potency and Selectivity of WNK-IN-11

| Target | IC50 (nM) | Selectivity vs. WNK1 |

| WNK1 | 4 | - |

| WNK2 | - | 57-fold |

| WNK4 | - | ~1000-fold |

Data sourced from Axon Medchem.[10]

Table 2: Comparative Pharmacokinetics of WNK-IN-11 and this compound in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Key Pharmacokinetic Improvements of this compound |

| WNK-IN-11 | 1.5 | - |

| This compound | 1.5 | Lower clearance, 2-fold improvement in oral bioavailability.[1] |

Further detailed numerical pharmacokinetic parameters (e.g., AUC, t1/2, CL) from direct comparative studies are pending public release from the primary research publication.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare WNK-IN-11 and this compound.

In Vitro WNK1 Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantifies the inhibitory activity of compounds against WNK1 kinase.

Materials:

-

GST-WNK1(1-491) (recombinant human)

-

Fluorescein-labeled OSR1 peptide substrate

-

ATP

-

Reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, pH 7.5)

-

Test compounds (WNK-IN-11 or this compound) dissolved in DMSO

-

Microfluidic mobility shift assay platform (e.g., Caliper Life Sciences)

Procedure:

-

Prepare a reaction mixture containing the WNK1 enzyme and the OSR1 peptide substrate in the reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time.

-

Stop the reaction.

-

Analyze the reaction mixture using the microfluidic mobility shift assay platform, which separates the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular OSR1 Phosphorylation Assay

This assay assesses the ability of the inhibitor to block the WNK-mediated phosphorylation of its downstream target OSR1 in a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for tagged WNK1 and OSR1

-

Cell lysis buffer

-

Antibodies: anti-tag antibody for immunoprecipitation, anti-phospho-OSR1 antibody, and anti-total OSR1 antibody

-

Protein A/G beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect HEK293 cells with expression vectors for WNK1 and OSR1.

-

Treat the cells with various concentrations of WNK-IN-11 or this compound for a specified duration.

-

Lyse the cells and immunoprecipitate OSR1 using an anti-tag antibody conjugated to protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the proteins and separate them by SDS-PAGE.

-

Perform Western blotting using anti-phospho-OSR1 and anti-total OSR1 antibodies to determine the extent of OSR1 phosphorylation relative to the total amount of OSR1 protein.

In Vivo Hypertension Model (Spontaneously Hypertensive Rats - SHR)

This model is used to evaluate the antihypertensive efficacy of the compounds in vivo.

Animals:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Acclimatization: House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) for several days to minimize stress-induced variations. Record baseline systolic blood pressure.

-

Compound Administration: Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 30, and 100 mg/kg).[1] A vehicle control group should also be included.

-

Blood Pressure Monitoring: Measure systolic blood pressure at multiple time points after compound administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points to determine the plasma concentration of the compound and correlate it with the observed changes in blood pressure.

-

Urine and Electrolyte Analysis: Collect urine to measure volume and electrolyte (Na+, K+) excretion to assess the diuretic and natriuretic effects of the compound.[1]

In Vitro Metabolism Assay (Human Liver Microsomes)

This assay is used to investigate the metabolic stability of the compounds and identify the potential involvement of CYP450 enzymes.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Test compounds (WNK-IN-11 and this compound)

-

Control compounds with known metabolic profiles

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubate the test compounds with human liver microsomes in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points.

-

Quench the reaction in the aliquots (e.g., by adding a cold organic solvent).

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the rate of metabolism and the in vitro half-life.

-

To identify the specific CYP450 isozymes involved, the assay can be repeated in the presence of specific chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes. Based on the metabolism of other drugs containing a thiazole ring, CYP3A4 is a likely candidate for the metabolism of WNK-IN-11.[11]

Visualizations of Key Pathways and Concepts

WNK Signaling Pathway

Caption: The WNK signaling pathway and the inhibitory action of this compound.

The Kinetic Isotope Effect in WNK-IN-11 Metabolism

Caption: Deuteration slows metabolism via the kinetic isotope effect.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

The strategic deuteration of WNK-IN-11 to create this compound represents a successful application of the kinetic isotope effect to improve the pharmacokinetic properties of a promising therapeutic candidate. By slowing the rate of metabolic degradation, deuteration leads to lower clearance and enhanced oral bioavailability, which can translate to improved efficacy and potentially a more convenient dosing regimen in a clinical setting. The data presented in this guide underscore the value of this approach in drug discovery and development. Further investigation into the specific cytochrome P450 isozymes responsible for the metabolism of WNK-IN-11 will provide a more complete understanding of the metabolic advantages conferred by deuteration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. Oral Treatment of Spontaneously Hypertensive Rats with Captopril-Surface Functionalized Furosemide-Loaded Multi-Wall Lipid-Core Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.org]

- 7. DSpace [bradscholars.brad.ac.uk]

- 8. xenotech.com [xenotech.com]

- 9. cytokinetics.com [cytokinetics.com]

- 10. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

WNK-IN-11-d3: A Technical Guide to a Novel Allosteric WNK Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. Their dysregulation has been implicated in hypertension and other cardiovascular diseases, making them a compelling target for therapeutic intervention. WNK-IN-11-d3 is a potent and selective, orally active, deuterated allosteric inhibitor of WNK kinases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Compound Profile: this compound

This compound is the deuterated form of WNK-IN-11, an allosteric inhibitor of WNK kinases with high potency and selectivity. The incorporation of deuterium can offer advantages in terms of metabolic stability and pharmacokinetic properties.

| Property | Value | Reference |

| CAS Number | 2123483-49-6 | [1] |

| Molecular Formula | C21H18D3Cl2N5OS | [1] |

| Molecular Weight | 465.41 g/mol | [1] |

| Target(s) | WNK1, WNK2, WNK3, WNK4 | [2] |

| IC50 (WNK1) | 4 nM | [3] |

The WNK Kinase Signaling Pathway

WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. Once activated by WNKs, SPAK and OSR1 phosphorylate and regulate the activity of various ion cotransporters, most notably the sodium-potassium-chloride cotransporter (NKCC1/2) and the sodium-chloride cotransporter (NCC). This signaling cascade is pivotal in modulating ion flux across cell membranes, thereby influencing cell volume, blood pressure, and neuronal function.

Below is a diagram illustrating the core WNK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other WNK inhibitors.

In Vitro OSR1 Phosphorylation Assay

This assay is designed to measure the inhibitory activity of compounds on the phosphorylation of OSR1 by WNK kinases.

Workflow:

Detailed Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant WNK1 kinase and a kinase-inactive mutant of OSR1 (e.g., D164A) as the substrate in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[4]

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the proteins by SDS-PAGE. Visualize the phosphorylated OSR1 using autoradiography.

-

Quantification: Quantify the band intensity to determine the extent of OSR1 phosphorylation at each inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular NKCC1 Activity Assay (Rubidium Uptake)

This assay measures the activity of the NKCC1 cotransporter in a cellular context by quantifying the uptake of rubidium (Rb⁺), a potassium analog.

Workflow:

Detailed Protocol:

-

Cell Culture: Plate cells endogenously or exogenously expressing NKCC1 (e.g., HEK293 cells) in a 96-well plate and grow to confluency.[5]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Stimulation: To activate the WNK-SPAK/OSR1-NKCC1 pathway, stimulate the cells with a hypotonic low-chloride buffer.[4]

-

Rubidium Uptake: Add a buffer containing non-radioactive rubidium chloride and incubate for a short period (e.g., 5-15 minutes) to allow for Rb⁺ uptake.

-

Cell Lysis and Measurement: Wash the cells to remove extracellular Rb⁺, then lyse the cells. Measure the intracellular Rb⁺ concentration using a suitable method such as atomic absorption spectroscopy.[5]

-

Data Analysis: Normalize the Rb⁺ uptake to the total protein concentration in each well. Calculate the percentage of inhibition of Rb⁺ uptake for each concentration of this compound and determine the EC50 value.

In Vivo Evaluation in Rodent Hypertension Models

The efficacy of this compound in lowering blood pressure can be assessed in rodent models of hypertension.

Experimental Design:

-

Animal Model: Spontaneously hypertensive rats (SHR) or other suitable models.

-

Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., a single dose of 30 mg/kg as reported for a similar compound).[6]

-

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at multiple time points post-administration using telemetry or tail-cuff methods.

-

Pharmacokinetic Analysis: Collect blood samples at different time points to determine the plasma concentration of this compound and its pharmacokinetic parameters.

Conclusion

This compound represents a valuable tool for the investigation of WNK kinase biology and its role in physiology and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel antihypertensive therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this compound and other WNK kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurorabiomed.com [aurorabiomed.com]

- 6. EP3777857A1 - Targeting wnk1 in blood cancers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Allosteric Binding Site of WNK-IN-11-d3 on WNK1 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of WNK-IN-11-d3, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) 1 kinase. This document details the specific binding site, quantitative affinity data, and the experimental protocols used to characterize this interaction, providing a valuable resource for researchers in the fields of kinase biology, hypertension, and cancer research.

Introduction to WNK1 Kinase and the Inhibitor this compound

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis, blood pressure, and cell volume.[1] The WNK1 isoform, in particular, is a key upstream regulator of the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive 1) signaling pathway, which in turn modulates the activity of various ion co-transporters, including the Na-K-Cl co-transporter 1 (NKCC1).[1] Dysregulation of the WNK1 pathway has been implicated in hypertension and certain types of cancer, making it an attractive therapeutic target.[1]

This compound is the deuterated form of WNK-IN-11, a potent and selective small molecule inhibitor of WNK1.[2] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound binds to an allosteric site, offering the potential for greater selectivity and a distinct mechanism of action.[2]

The Allosteric Binding Site of this compound on WNK1

The precise binding site of this compound on WNK1 has been elucidated through structural studies of a closely related allosteric inhibitor, WNK476. Co-crystallization of WNK476 with the WNK1 kinase domain (PDB ID: 5TF9) revealed a novel allosteric pocket distinct from the ATP-binding site. This pocket is formed by the interface of the αC-helix, the activation loop, and the glycine-rich loop.

Molecular dynamics simulations and structural analysis have identified key hydrophobic residues within this pocket that are critical for the binding and specificity of this class of inhibitors. These residues in WNK1 are:

-

Leu272

-

Val281

-

Phe283

-

Leu369

These residues form a hydrophobic environment that accommodates the inhibitor, and the less conserved nature of this allosteric site across the broader kinome is believed to contribute to the high selectivity of this compound for WNK kinases.

Quantitative Binding Data

WNK-IN-11 exhibits high potency and selectivity for WNK1 over other WNK isoforms and the broader human kinome. The following table summarizes the available quantitative data for WNK-IN-11.

| Kinase Isoform | IC50 (nM) | Selectivity vs. WNK1 |

| WNK1 | 4[2] | - |

| WNK2 | ~228 | ~57-fold[3] |

| WNK3 | Not explicitly reported, but high selectivity for WNK1 is noted. | - |

| WNK4 | ~4000 | ~1000-fold[3] |

Table 1: Inhibitory potency (IC50) of WNK-IN-11 against WNK kinase isoforms.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the WNK1 signaling pathway and a general workflow for the discovery and characterization of allosteric WNK1 inhibitors.

Caption: WNK1 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Allosteric WNK1 Inhibitor Discovery.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound are provided below.

WNK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against WNK1 kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human WNK1 enzyme

-

WNK1 substrate (e.g., OSR1 peptide)

-

This compound (in DMSO)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

-

Add 5 µL of a solution containing the WNK1 enzyme and its substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Direct Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a general method for confirming the direct binding of this compound to WNK1 and determining its binding affinity using a TR-FRET-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

Tagged recombinant WNK1 (e.g., GST- or His-tagged)

-

Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Fluorescently labeled kinase tracer (binds to the allosteric site)

-

This compound (in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well black assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in assay buffer.

-

Assay Setup:

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO control.

-

Add 5 µL of a solution containing the tagged WNK1 enzyme and the europium-labeled anti-tag antibody in assay buffer.

-

Add 5 µL of the fluorescently labeled kinase tracer in assay buffer. The final assay volume is 15 µL.

-

-

Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

-

Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

-

Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 or Ki value.

Cellular Functional Assay (Rubidium Uptake Assay for NKCC1 Activity)

This protocol describes a method to assess the functional consequence of WNK1 inhibition by this compound by measuring the activity of the downstream target NKCC1 in a cellular context. The assay measures the influx of rubidium (a potassium surrogate) through NKCC1.

Materials:

-

HT-29 or other suitable cells expressing NKCC1

-

Cell culture medium and reagents

-

This compound (in DMSO)

-

Bumetanide (positive control NKCC1 inhibitor)

-

Chloride-free buffer

-

Rubidium uptake buffer (containing RbCl)

-

Wash buffer

-

Cell lysis buffer

-

Atomic Absorption Spectrometer or equivalent instrument for rubidium detection

Procedure:

-

Cell Culture and Plating: Culture HT-29 cells to confluency in 96-well plates.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound, bumetanide, or DMSO vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).

-

Ion Depletion (Optional, to stimulate NKCC1): Wash the cells with a chloride-free buffer to activate NKCC1.

-

Rubidium Uptake: Remove the pre-incubation medium and add the rubidium uptake buffer containing a fixed concentration of RbCl. Incubate for a short period (e.g., 10-15 minutes) to allow for rubidium influx.

-

Wash: Aspirate the uptake buffer and rapidly wash the cells multiple times with ice-cold wash buffer to remove extracellular rubidium.

-

Cell Lysis: Lyse the cells with lysis buffer to release the intracellular rubidium.

-

Rubidium Quantification: Determine the intracellular rubidium concentration in the cell lysates using an atomic absorption spectrometer.

-

Data Analysis: Normalize the rubidium uptake to the total protein concentration in each well. Plot the normalized rubidium uptake against the inhibitor concentration to determine the IC50 for the inhibition of NKCC1-mediated ion flux.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of WNK1 kinase. Its unique binding mode to a less conserved pocket on the enzyme provides a significant advantage in terms of selectivity over other kinases. The detailed understanding of its binding site, coupled with robust quantitative data and well-defined experimental protocols, establishes this compound as a valuable tool for probing WNK1 biology and as a promising starting point for the development of novel therapeutics for hypertension and other WNK1-driven diseases.

References

The Impact of Deuteration on the Metabolic Stability of WNK Kinase Inhibitors: A Technical Guide to WNK-IN-11 vs. WNK-IN-11-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative metabolic stability of the With-No-Lysine (WNK) kinase inhibitor, WNK-IN-11, and its deuterated analog, WNK-IN-11-d3. Through a comprehensive review of available data, this document provides a detailed analysis of the quantitative improvements in metabolic stability afforded by deuterium substitution, alongside the experimental protocols utilized for these assessments. This guide is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor development, drug metabolism, and pharmacokinetics.

Introduction: The Role of Deuteration in Drug Discovery

In the pursuit of novel therapeutics, optimizing the metabolic stability of lead compounds is a critical step in the drug development pipeline. Poor metabolic stability can lead to rapid clearance from the body, resulting in low drug exposure and diminished efficacy. One strategy to mitigate this is selective deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can slow the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes, leading to an improved pharmacokinetic profile. This guide focuses on a case study of this principle: the comparison of WNK-IN-11 and its deuterated form, this compound.

WNK kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. Inhibitors of WNK kinases, such as WNK-IN-11, are being investigated as potential treatments for hypertension. This compound was synthesized to enhance the metabolic stability of the parent compound, with the goal of improving its therapeutic potential.

Comparative Metabolic Stability: Quantitative Data

The metabolic stability of WNK-IN-11 and this compound has been evaluated in both in vitro and in vivo systems. The data clearly demonstrates the significant impact of deuteration on the pharmacokinetic properties of the molecule.

In Vitro Metabolic Stability in Rat Liver Microsomes

Microsomal stability assays are a standard in vitro method to assess the intrinsic clearance of a compound by liver enzymes. The following table summarizes the key findings from a comparative study of WNK-IN-11 and this compound in rat liver microsomes.

| Compound | t1/2 (min) | CLint (µL/min/mg protein) |

| WNK-IN-11 | 11 | 63 |

| This compound | 25 | 28 |

Table 1: In vitro metabolic stability of WNK-IN-11 and this compound in rat liver microsomes.

In Vivo Pharmacokinetics in Rats

To assess the real-world impact of the improved in vitro stability, pharmacokinetic studies were conducted in rats. The data from these studies further underscore the benefits of deuteration.

| Compound | Clearance (mL/min/kg) | Oral Bioavailability (%) |

| WNK-IN-11 | 48 | 15 |

| This compound | 24 | 30 |

Table 2: In vivo pharmacokinetic parameters of WNK-IN-11 and this compound in rats following intravenous and oral administration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of WNK-IN-11 and this compound in rat liver microsomes.

Materials:

-

WNK-IN-11 and this compound

-

Pooled rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Protocol:

-

Prepare a stock solution of the test compound (WNK-IN-11 or this compound) in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture by combining the rat liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the incubation mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the in vivo clearance and oral bioavailability of WNK-IN-11 and this compound in rats.

Materials:

-

WNK-IN-11 and this compound

-

Male Sprague-Dawley rats

-

Vehicle for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Fast the rats overnight before dosing.

-

For intravenous administration, administer a single bolus dose of the test compound dissolved in a suitable vehicle into the tail vein.

-

For oral administration, administer a single dose of the test compound suspended or dissolved in a suitable vehicle via oral gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Process the blood samples to obtain plasma by centrifugation.

-

Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters, including clearance and oral bioavailability, using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the WNK signaling pathway and the experimental workflow for the in vitro metabolic stability assay are provided below.

WNK Signaling Pathway

In Vitro Metabolic Stability Assay Workflow

Conclusion

The strategic deuteration of WNK-IN-11 to create this compound resulted in a marked improvement in metabolic stability. This is evidenced by a more than two-fold increase in the in vitro half-life in rat liver microsomes and a corresponding 50% reduction in intrinsic clearance. These in vitro findings translated to a significant enhancement of the in vivo pharmacokinetic profile in rats, with clearance being halved and oral bioavailability doubling. This case study provides a compelling example of how deuterium substitution can be a powerful tool for medicinal chemists to overcome metabolic liabilities and enhance the drug-like properties of promising therapeutic candidates. The provided experimental protocols and diagrams offer a practical guide for researchers working on similar drug discovery projects.

In Vitro Potency and IC50 of WNK-IN-11-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of WNK-IN-11-d3, a deuterated analog of the potent and selective WNK (With-No-Lysine) kinase inhibitor, WNK-IN-11. This document details the inhibitory activity of the compound, the experimental methodologies for its characterization, and the relevant signaling pathways.

Core Data Presentation: In Vitro Potency of WNK-IN-11

This compound is a deuterated version of WNK-IN-11, and as such, its in vitro potency is expected to be comparable to the parent compound. WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of WNK kinases.[1] It functions through an ATP-noncompetitive mechanism of inhibition.[2] The inhibitory activity of WNK-IN-11 has been characterized against several WNK kinase isoforms, demonstrating significant selectivity.

| Kinase Target | IC50 (nM) | Selectivity vs. WNK1 | Reference |

| WNK1 | 4 | - | [1][2] |

| WNK2 | 228 | 57-fold | [3] |

| WNK4 | >3900 | ~1000-fold | [3] |

WNK Signaling Pathway

WNK kinases are key regulators of ion homeostasis and blood pressure.[4] They are serine/threonine kinases that phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase).[5][6] Activated OSR1/SPAK, in turn, phosphorylate and regulate the activity of ion cotransporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[5][6] This signaling cascade plays a crucial role in controlling cellular ion transport and maintaining blood pressure.

Experimental Protocols

The in vitro potency (IC50) of WNK inhibitors like this compound can be determined using various biochemical assays. The two primary methods detailed here are the ADP-Glo™ Kinase Assay and the Microfluidic Mobility Shift Assay.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

WNK kinase (e.g., recombinant human WNK1)

-

Kinase substrate (e.g., OSR1 peptide)

-

This compound (or WNK-IN-11)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[7]

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the WNK kinase and the OSR1 peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Determination: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Microfluidic Mobility Shift Assay

This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by separating them based on their electrophoretic mobility in a microfluidic chip.

Materials:

-

WNK kinase (e.g., recombinant human WNK1)

-

Fluorescently labeled substrate peptide (e.g., FAM-labeled OSR1 peptide)

-

This compound (or WNK-IN-11)

-

ATP

-

Reaction Buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT)[6]

-

Stop Buffer (e.g., 100 mM HEPES-Na pH 7.5, 0.015% Brij-35, 20 mM EDTA, 5% DMSO)

-

Microfluidic chip-based electrophoresis platform (e.g., Caliper LabChip)

Procedure:

-

Compound and Enzyme Pre-incubation:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, pre-incubate the WNK kinase with the diluted inhibitor or vehicle for a specified time (e.g., 60 minutes) in the reaction buffer.[3]

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP to each well.

-

Incubate the plate at room temperature for a set period (e.g., 3 hours).[6]

-

-

Reaction Termination: Stop the reaction by adding the stop buffer.

-

Electrophoretic Separation:

-

Place the 384-well plate into the microfluidic electrophoresis instrument.

-

The instrument aspirates samples from each well onto a microfluidic chip.

-

An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio.

-

-

Data Acquisition: The fluorescence of the substrate and product peaks is detected and quantified. The percent conversion is calculated as the ratio of the product peak height to the sum of the substrate and product peak heights.

-

IC50 Determination: The percent inhibition is calculated based on the percent conversion in the presence of the inhibitor relative to controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 2. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]

- 3. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. promega.com [promega.com]

WNK-IN-11-d3: A Technical Guide to its Selectivity for WNK1 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of WNK-IN-11-d3, a deuterated analog of the potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. The focus of this document is to present the quantitative data regarding its inhibitory activity against WNK1 in comparison to other WNK isoforms, detail the experimental methodologies for assessing this selectivity, and provide a visual representation of the relevant signaling pathway and experimental workflow.

Quantitative Selectivity Profile of WNK-IN-11

WNK-IN-11 is a highly potent inhibitor of WNK1, exhibiting an IC50 value in the low nanomolar range.[1][2][3] Its selectivity has been characterized against other members of the WNK family, demonstrating a clear preference for WNK1. The deuterated form, this compound, is expected to have a similar in vitro inhibitory profile to WNK-IN-11, with the deuterium labeling primarily aimed at modifying its pharmacokinetic properties.

| Kinase Isoform | IC50 (nM) | Selectivity vs. WNK1 (Fold) |

| WNK1 | 4 | 1 |

| WNK2 | 228 | 57 |

| WNK3 | Data Not Available | - |

| WNK4 | 4000 | 1000 |

Table 1: Inhibitory potency (IC50) of WNK-IN-11 against WNK kinase isoforms. The IC50 values for WNK2 and WNK4 are calculated based on the reported 57-fold and 1000-fold selectivity relative to WNK1, respectively.[4]

WNK Signaling Pathway

WNK kinases are crucial regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC). This signaling cascade plays a vital role in modulating electrolyte balance in the kidney and other tissues.

Experimental Protocols

The determination of the inhibitory potency (IC50) of compounds like this compound against WNK kinases is typically performed using in vitro kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP generated in a kinase reaction. The assay is performed in two steps:

-

Kinase Reaction and ADP-Glo™ Reagent Addition: The kinase, substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition and Luminescence Measurement: The Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used by a luciferase to produce light, and the luminescent signal is proportional to the initial kinase activity.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 of this compound against a WNK isoform using the ADP-Glo™ assay.

Detailed Method for WNK1 Inhibition Assay

Materials:

-

Recombinant human WNK1 enzyme

-

Suitable substrate (e.g., a peptide substrate like OSRtide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

Reaction Mixture Preparation: In each well of a 384-well plate, add:

-

1 µL of diluted this compound or DMSO (for control wells).

-

2 µL of WNK1 enzyme solution in kinase reaction buffer.

-

2 µL of substrate/ATP mixture in kinase reaction buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescence signal is converted to percent inhibition relative to the DMSO control.

-

The percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound, as an analog of WNK-IN-11, is a potent and highly selective inhibitor of WNK1 kinase. The quantitative data clearly demonstrates its preference for WNK1 over other tested isoforms, WNK2 and WNK4. While data for WNK3 is not currently available, the existing profile suggests that this compound is a valuable tool for studying the physiological and pathological roles of WNK1. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings. The visualization of the WNK signaling pathway and the experimental workflow further aids in the conceptual understanding of the inhibitor's mechanism of action and the methods used for its characterization.

References

An In-depth Technical Guide to the Biological Pathways Regulated by WNK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological pathways regulated by the inhibition of With-No-Lysine (K) Kinase 1 (WNK1). WNK1, a serine-threonine kinase, is a critical regulator of numerous physiological processes, making it a significant target for therapeutic intervention in a range of diseases, including hypertension, cancer, and neurological disorders. This document details the key signaling cascades influenced by WNK1, presents quantitative data on the effects of its inhibition, and provides detailed experimental protocols for studying these pathways.

Core Signaling Pathways Regulated by WNK1

WNK1 is a central node in a complex signaling network that primarily governs ion homeostasis but also extends to cell proliferation, migration, and survival. Its inhibition perturbs these pathways, leading to significant physiological consequences.

The WNK-SPAK/OSR1-CCC Signaling Cascade

The most well-characterized function of WNK1 is its role as an upstream activator of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1] Activated WNK1 phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of several cation-chloride cotransporters (CCCs) of the SLC12 family.[1]

Key CCCs regulated by this pathway include:

-

Na-K-Cl Cotransporter (NKCC1/2): WNK1 activation leads to increased NKCC1/2 activity, promoting the influx of Na+, K+, and Cl- ions. This is crucial for cell volume regulation.[1]

-

Na-Cl Cotransporter (NCC): In the kidney, the WNK1-SPAK/OSR1 pathway enhances NCC activity, leading to increased sodium reabsorption.

-

K-Cl Cotransporter (KCC): WNK1-mediated phosphorylation inhibits KCC activity, which is responsible for ion efflux.

Inhibition of WNK1 disrupts this cascade, leading to decreased phosphorylation and activity of SPAK/OSR1, and consequently, reduced activity of NKCC1/2 and NCC, and increased activity of KCC.

Regulation of Blood Pressure

Through its control of the WNK-SPAK/OSR1-NCC pathway in the kidneys, WNK1 plays a pivotal role in regulating blood pressure. Increased WNK1 activity enhances sodium reabsorption, leading to elevated blood pressure. Conversely, inhibition of WNK1 has been shown to lower blood pressure. WNK1 also influences vascular tone through the regulation of NKCC1 in vascular smooth muscle cells.

Cell Proliferation and Cancer

WNK1 has been implicated in cell proliferation and has emerged as a potential target in cancer therapy. Inhibition of WNK1 can lead to cell cycle arrest at the G0/G1 phase and prevent the transition to the S phase.[2] This is achieved by modulating the expression of key cell cycle regulators such as cyclin D1, cyclin E1, p21cip, and p27kip.[2] The PI3K-Akt signaling pathway appears to be a downstream effector of WNK1 in this context.[2]

References

Methodological & Application

Application Notes and Protocols for WNK-IN-11-d3 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting an in vitro kinase assay for WNK-IN-11-d3, a selective and potent inhibitor of With-No-Lysine (WNK) kinases. WNK kinases are key regulators of blood pressure and ion homeostasis, making them attractive targets for therapeutic intervention in cardiovascular diseases.[1][2][3]

Introduction

This compound is the deuterated form of WNK-IN-11, an orally active and allosteric inhibitor of WNK kinases.[4][5][6][7] In vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. The following protocols describe two common methods for assessing the inhibitory activity of this compound against WNK kinases: a luminescence-based ADP-Glo™ Kinase Assay and a fluorescence-based Mobility Shift Assay.

Data Presentation

Table 1: Inhibitory Activity of WNK-IN-11 against WNK1 Kinase

| Compound | Target Kinase | Assay Type | IC50 (nM) |

| WNK-IN-11 | WNK1 | Cell-free assay | 4 |

Note: Data for the non-deuterated parent compound WNK-IN-11 is provided. The inhibitory activity of this compound is expected to be similar.[6]

Signaling Pathway

WNK kinases are crucial components of a signaling cascade that regulates the activity of ion co-transporters in the kidney, thereby controlling blood pressure.[2] The pathway involves the phosphorylation and activation of Ste20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate Na-Cl cotransporter (NCC) and Na-K-Cl cotransporter (NKCC). Inhibition of WNK kinases by compounds like this compound disrupts this cascade, leading to reduced ion reabsorption and a subsequent decrease in blood pressure.

Caption: WNK Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][3]

Materials:

-

WNK1 Kinase Enzyme System (containing recombinant human WNK1, substrate, and reaction buffer)[3]

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 μM DTT[1]

-

ATP

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in Kinase Buffer.

-

In a 384-well plate, add 2 µl of the diluted this compound or vehicle control.

-

Add 2 µl of a mixture containing the WNK1 enzyme and substrate (e.g., Native Swine Myelin Basic Protein) to each well.

-

Initiate the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the plate at room temperature for 60 minutes.[1]

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

-

Incubate at room temperature for 40 minutes.[1]

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

-

Incubate at room temperature for 30 minutes.[1]

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: ADP-Glo™ Kinase Assay Workflow for this compound.

WNK Mobility Shift Assay

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by WNK kinase, resulting in a change in its electrophoretic mobility.[8]

Materials:

-

Recombinant GST-WNK1

-

Fluorescein-labeled OXSR1 peptide substrate

-

This compound

-

Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, and 2 mM DTT[8]

-

ATP

-

Stop Buffer: 0.2% coating-3 reagent with 2 mM EDTA[8]

-

384-well plates

-

LabChip or similar microfluidics-based separation instrument

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Prepare a substrate/ATP mixture containing 10 µM fluorescein-labeled OXSR1 peptide and 25 µM ATP in the reaction buffer.[8]

-

In a 384-well plate, add 1 µl of the diluted this compound or vehicle control (final DMSO concentration of 10%).[8]

-

Add 7 µl of the substrate/ATP mixture to each well.[8]

-

Initiate the kinase reaction by adding 2 µl of 25 nM GST-WNK1.[8]

-

Incubate the plate at 25°C for 3 hours.[8]

-

Stop the reaction by adding 10 µl of Stop Buffer.[8]

-

Analyze the samples using a LabChip instrument to separate the phosphorylated and unphosphorylated substrate.

-

Measure the fluorescence intensity of the substrate and product peaks.

-

Calculate the percent conversion and then the percent inhibition for each concentration of this compound to determine the IC50 value.

Caption: WNK Mobility Shift Assay Workflow for this compound.

References

- 1. promega.ca [promega.ca]

- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WNK1 Kinase Enzyme System [promega.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. labshake.com [labshake.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for in vivo Administration of WNK-IN-11-d3 in Rodent Hypertension Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

WNK-IN-11-d3 is a potent and selective, orally active allosteric inhibitor of With-No-Lysine (WNK) kinases.[1][2] WNK kinases are key regulators of blood pressure and electrolyte homeostasis through their modulation of the WNK-SPAK/OSR1-NCC signaling pathway in the kidney.[3][4][5] Dysregulation of this pathway is associated with certain forms of hypertension, making WNK kinases a promising therapeutic target.[6][7] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of hypertension, a summary of its reported effects, and a visualization of the targeted signaling pathway.

Mechanism of Action

This compound exerts its antihypertensive effects by inhibiting the kinase activity of WNK1, WNK2, WNK3, and WNK4. This inhibition prevents the phosphorylation and activation of the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Inactivated SPAK/OSR1 can no longer phosphorylate and activate the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. The resulting decrease in NCC activity leads to reduced sodium reabsorption, promoting natriuresis and diuresis, which in turn lowers blood pressure.[3][6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the oral administration of a WNK inhibitor, referred to as "Compound 12" (the non-deuterated form of this compound), in rodent models.

Table 1: Pharmacokinetic Profile in Sprague-Dawley Rats

| Parameter | Value (at 1.5 mg/kg, p.o.) |

| Clearance | Low |

| Oral Bioavailability | Improved (2-fold increase over predecessor compounds) |

| Oral Exposure | Improved |

Data sourced from MedChemExpress, referencing Yamada et al., 2017.[8][9]

Table 2: Efficacy in a Transgenic Mouse Model of Hypertension (FVB mice overexpressing human WNK1)

| Parameter | Dosage (p.o.) | Observation |

| Systolic Blood Pressure | 30 mg/kg | Significant reduction compared to untreated mice |

Data sourced from MedChemExpress, referencing Yamada et al., 2017.[8][9]

Table 3: Diuretic and Natriuretic Effects in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dosage (p.o.) | Effect |

| Diuresis (Urine Output) | 10 - 100 mg/kg | Dose-dependent increase |

| Natriuresis (Sodium Excretion) | 10 - 100 mg/kg | Dose-dependent increase |

| Kaliuresis (Potassium Excretion) | 10 - 100 mg/kg | Dose-dependent increase |

Data sourced from MedChemExpress, referencing Yamada et al., 2017.[6][8][9]

Experimental Protocols

Protocol 1: Oral Administration of this compound

This protocol describes the preparation and oral gavage administration of this compound to rodents.

Materials:

-

This compound

-

Vehicle (e.g., 10% Solutol HS-15 in PEG 600, or a formulation of DMSO/Cremophor/water)

-

Oral gavage needles (size appropriate for the rodent species)

-

Syringes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Vehicle Preparation: Prepare the chosen vehicle solution. For example, to prepare a 10% Solutol HS-15 in PEG 600 solution, mix 1 part Solutol HS-15 with 9 parts PEG 600 by volume.

-

This compound Formulation:

-

Accurately weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

-

Add the appropriate volume of the vehicle to the this compound powder.

-

Vortex the mixture thoroughly until the compound is fully dissolved or forms a homogenous suspension. Prepare the formulation fresh daily.

-

-

Animal Dosing:

-

Gently restrain the animal.

-

Measure the correct volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

Monitor the animal for a short period after administration to ensure no adverse reactions.

-

Protocol 2: Blood Pressure Measurement in Mice using the Tail-Cuff Method

This protocol outlines the non-invasive measurement of systolic blood pressure in conscious mice.

Materials:

-

Non-invasive blood pressure measurement system (e.g., CODA, Visitech BP-2000)

-

Mouse restrainers

-

Warming platform

-

Tail cuffs (occlusion and volume-pressure recording cuffs)

Procedure:

-

Acclimatization: Acclimate the mice to the restraint and measurement procedure for several days before the actual experiment to minimize stress-induced blood pressure variations. This involves placing them in the restrainers on the warming platform for 15-30 minutes daily.

-

Measurement Preparation:

-

Turn on the warming platform to maintain the mouse's body temperature (typically 30-35°C), which is crucial for detecting the tail pulse.

-

Place the mouse in the appropriate-sized restrainer.

-

Secure the occlusion and volume-pressure recording cuffs onto the base of the mouse's tail.

-

-

Blood Pressure Recording:

-

Follow the manufacturer's instructions for the specific blood pressure system. Typically, the system will automatically inflate and deflate the occlusion cuff while the volume-pressure recording cuff detects the blood flow.

-

Perform a set number of acclimation cycles followed by a series of measurement cycles (e.g., 5 acclimation and 15 measurement cycles).

-

Record the systolic blood pressure for each valid measurement.

-

-

Data Analysis: Average the valid systolic blood pressure readings for each mouse to obtain a representative value for that time point.

Protocol 3: Urine Collection in Rats using Metabolic Cages

This protocol describes the collection of urine from rats to analyze diuretic and natriuretic effects.

Materials:

-

Metabolic cages designed for rats

-

Collection tubes

-

Apparatus for measuring urine volume (e.g., graduated cylinder)

-

Flame photometer or ion-selective electrode for electrolyte analysis

Procedure:

-

Acclimatization: Acclimate the rats to the metabolic cages for at least 24-48 hours before the start of the experiment to minimize stress and obtain baseline measurements.

-

Urine Collection:

-

Place a single rat in each metabolic cage with free access to food and water.

-

Position a collection tube under the funnel of the cage to collect urine.

-

Collect urine over a defined period (e.g., 24 hours).

-

-

Sample Processing and Analysis:

-

At the end of the collection period, measure the total urine volume.

-

Centrifuge the urine samples to remove any contaminants.

-

Analyze the supernatant for sodium and potassium concentrations using a flame photometer or an ion-selective electrode.

-

-

Data Calculation: Calculate the total excretion of sodium and potassium by multiplying their respective concentrations by the total urine volume.

Mandatory Visualizations

Caption: this compound inhibits WNK kinases, leading to decreased NCC activity and lower blood pressure.

Caption: Experimental workflow for evaluating this compound in rodent hypertension models.

References

- 1. Discovery and Characterization of Allosteric WNK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnk1 kinase deficiency lowers blood pressure in mice: A gene-trap screen to identify potential targets for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]

- 8. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WNK-IN-11-d3 in NK Cell Migration and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the selective WNK kinase inhibitor, WNK-IN-11-d3, in natural killer (NK) cell migration and cytotoxicity assays. The following information is based on published research and established methodologies.

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and cell volume.[1][2][3][4] Recent studies have demonstrated that WNK kinase activity is essential for multiple aspects of NK cell physiology.[1][2] The small molecule inhibitor this compound is a deuterated, orally active, and potent inhibitor of WNK kinases.[5] Inhibition of WNK kinases in NK cells has been shown to significantly decrease cell volume, motility, and cytolytic activity, highlighting the potential of targeting this pathway to modulate NK cell function.[1][2]

These protocols are designed to enable researchers to investigate the effects of this compound on NK cell functions.

Data Presentation

Table 1: Effect of WNK-IN-11 on IL-2-Activated Mouse NK Cell Volume [1][6]

| Treatment | Concentration | % Cell Volume Change (Relative to Untreated) |

| WNK-IN-11 | 1 µM | ~ -5% |

| WNK-IN-11 | 3 µM | ~ -10% |

| WNK-IN-11 | 10 µM | ~ -15% |

Table 2: Effect of WNK-IN-11 on IL-2-Activated Mouse NK Cell Chemotaxis [1]

| Treatment | Concentration | % Migration Inhibition towards CCL5 |

| WNK-IN-11 | 10 µM | Significant inhibition (exact percentage not specified, but visually comparable to other inhibitors that inhibit by >50%) |

Table 3: Effect of WNK-IN-11 on IL-2-Activated Mouse NK Cell Cytotoxicity [1]

| Target Cell Line | Effector:Target Ratio | WNK-IN-11 Concentration | % Specific Lysis (Relative to Control) |

| Yac-1 | Various | 10 µM | Significantly decreased |

| RMA-S | Various | 10 µM | Significantly decreased |

Signaling Pathway

The WNK kinase signaling pathway plays a critical role in maintaining NK cell homeostasis and function. Inhibition of this pathway with this compound disrupts these processes.

Experimental Protocols

Preparation of IL-2 Activated NK Cells

This protocol describes the preparation of Interleukin-2 (IL-2) activated NK cells, which are the effector cells in the subsequent assays.

Materials:

-